molecular formula C27H24F3N2O3PS B12933920 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate

1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate

Cat. No.: B12933920
M. Wt: 544.5 g/mol
InChI Key: KZMVOWVDBRAHDP-FKLPMGAJSA-M
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Description

1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a diazaphosphol ring and naphthalenyl groups, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate typically involves the reaction of 1-naphthalenyl ethylamine with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphol compounds. These products are valuable intermediates in organic synthesis and catalysis.

Scientific Research Applications

1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its applications in catalysis and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate
  • 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate

Uniqueness

Compared to similar compounds, this compound stands out due to its unique diazaphosphol ring structure and the presence of naphthalenyl groups. These features confer enhanced stability and reactivity, making it a superior choice for various applications in organic synthesis and catalysis .

Properties

Molecular Formula

C27H24F3N2O3PS

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m0./s1

InChI Key

KZMVOWVDBRAHDP-FKLPMGAJSA-M

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=CN([P+]3)[C@@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C=CN([P+]3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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